molecular formula C15H15ClSi B132114 9-(Chlorodimethylsilyl)-9h-fluorene CAS No. 154283-78-0

9-(Chlorodimethylsilyl)-9h-fluorene

Cat. No. B132114
M. Wt: 258.82 g/mol
InChI Key: KZHYCLVENKAPLZ-UHFFFAOYSA-N
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Description

9-(Chlorodimethylsilyl)-9h-fluorene is a derivative of fluorene, a polycyclic aromatic hydrocarbon, which has been modified by the addition of a chlorodimethylsilyl group at the 9th position. This modification imparts unique properties to the molecule, making it of interest in various chemical applications. The fluorene derivatives are known for their luminescent properties and are considered to have good development prospects and practical value, particularly in the field of organic light-emitting diode (OLED) materials .

Synthesis Analysis

The synthesis of fluorene derivatives can be complex, involving multiple steps and requiring careful control of reaction conditions. For instance, 9,9-dimethyl-9H-fluoren-2-ylboronic acid, a related fluorene derivative, is synthesized through a series of reactions starting from fluorene, including bromination, methylation, and a Grignard reaction. The process is designed to be efficient, with a focus on achieving high yields in a short reaction time . Similarly, 9-(cycloheptatrienylidene)fluorene derivatives are synthesized through Suzuki or Sonogashira cross-coupling reactions, demonstrating the versatility of fluorene chemistry and the ability to introduce various functional groups .

Molecular Structure Analysis

The molecular structure of fluorene derivatives can be quite intricate. For example, dichloro-9-fluorenyltrimethylsilylsilane, a compound closely related to 9-(Chlorodimethylsilyl)-9h-fluorene, has been characterized by X-ray structure analysis. It crystallizes in the triclinic space group with specific bond lengths and angles, indicating a staggered conformation with approximate C s -symmetry. Such detailed structural information is crucial for understanding the reactivity and properties of these molecules .

Chemical Reactions Analysis

Fluorene derivatives can participate in a variety of chemical reactions. The reactivity of these compounds is often influenced by the presence of functional groups and the overall molecular conformation. For instance, the reaction of 9-Fluorenyltris(trimethylsilyl)silane with chlorine leads to the formation of dichloro-9-fluorenyltrimethylsilylsilane, showcasing the reactivity of the fluorene core when substituted with silyl groups . Additionally, the acid-triggered "off-on" fluorescence behavior of 9-(cycloheptatrienylidene)fluorene derivatives highlights the potential of fluorene-based compounds as acid-sensing fluorophores, which could be utilized as indicators in acidic environments .

Physical and Chemical Properties Analysis

The physical and chemical properties of 9-(Chlorodimethylsilyl)-9h-fluorene and its derivatives are influenced by their molecular structures. The introduction of silyl and other substituents can alter properties such as luminescence, reactivity, and stability. The luminescent nature of these compounds makes them suitable for applications in OLED materials, where their performance can be tuned by modifying the chemical structure . The spectroscopic characterization of these compounds, as in the case of dichloro-9-fluorenyltrimethylsilylsilane, provides insights into their electronic properties and potential applications .

Scientific Research Applications

Synthesis and Reactivity

  • Mono- and Diacetyl-9H-Fluorene Synthesis : Friedel-Crafts acetylation of 9H-fluorene is an effective method for preparing mono- and diacetyl-9H-fluorenes, demonstrating the reactivity of 9H-fluorene and its derivatives in various solvent conditions. This research provides insights into the selectivity and efficiency of acetylation reactions involving 9H-fluorene (Titinchi et al., 2008).

Solubility and Phase Equilibrium

  • Solubility in Organic Solvents : The solubility of 9H-fluoren-9-one, a derivative of 9H-fluorene, has been measured in various organic solvents. This study is crucial for understanding the solubility behavior of fluorene derivatives in different solvent systems (Wei et al., 2012).

Catalysis and Oxidation

  • Aerobic Oxidation Using Graphene-Supported Alkaline Catalyst : The synthesis of 9-fluorenone derivatives from 9H-fluorenes using a graphene-supported KOH composite as a catalyst showcases the potential of 9H-fluorene in catalytic processes, particularly in environmentally friendly and cost-effective industrial applications (Zhang et al., 2013).

Fluorene Schiff Base Compounds

  • Fluorene Schiff Base Synthesis and UV Properties : The reaction of 9H-fluorene-9-carbaldehyde with aromatic amines to form new Schiff base compounds reveals the utility of 9H-fluorene in creating compounds with unique UV absorption properties. This indicates potential applications in UV-sensitive materials (W. Wen-zhong, 2011).

Polymer Applications

  • Polyfluorenes Without Monoalkylfluorene Defects : The synthesis of defect-free 9,9-dioctyl-9H-fluorene and its incorporation into polyfluorenes for light-emitting devices demonstrates the importance of fluorene derivatives in improving the performance of organic electronic materials (Cho et al., 2007).

Cross-Coupling Reactions

  • Pd(0)-Catalyzed Cross-Coupling for 9H-Fluorene Synthesis : An efficient method for synthesizing 9H-fluorene derivatives via Pd(0)-catalyzed cross-coupling, highlights the role of 9H-fluorene in organic synthesis and pharmaceutical chemistry (Xu et al., 2015).

Safety And Hazards

This involves understanding the risks associated with handling and disposing of the compound. It includes toxicity, flammability, environmental impact, and precautions for safe handling and storage.


Future Directions

This involves discussing potential applications and areas of future research for the compound.


properties

IUPAC Name

chloro-(9H-fluoren-9-yl)-dimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClSi/c1-17(2,16)15-13-9-5-3-7-11(13)12-8-4-6-10-14(12)15/h3-10,15H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZHYCLVENKAPLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C1C2=CC=CC=C2C3=CC=CC=C13)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30340461
Record name 9-(chlorodimethylsilyl)-9h-fluorene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30340461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-(Chlorodimethylsilyl)-9h-fluorene

CAS RN

154283-78-0
Record name 9-(chlorodimethylsilyl)-9h-fluorene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30340461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Into a 3000 ml flask, under nitrogen, was placed a solution of dichlorodimethyl silane (80.2 ml, 0.64 mol.) in 1000 ml of dry hexane, and the solution was Dre-cooled to −78° C. A suspension of fluorenyllithium (53.13 g, 0.32 mol.) in 2000 ml of hexane was slowly added via a cannula and the reaction mixture was stirred for an additional one hour at this temperature. The resulting mixture was gradually allowed to warm to room temperature and stirred for another 16 hours. The reaction mixture was then filtered under nitrogen, through a Celite plug (250 ml). The filtrate was concentrated and kept at −20° C. overnight. The resulting light-green crystals were recrystallised from hexane at −20° C. to afford 75.09 g (90.68 % yield) of chlorodimethyl-(9-fluorenyl)silane.
Quantity
80.2 mL
Type
reactant
Reaction Step One
Quantity
1000 mL
Type
solvent
Reaction Step One
Name
fluorenyllithium
Quantity
53.13 g
Type
reactant
Reaction Step Two
Quantity
2000 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
M Wang - 2016 - elib.uni-stuttgart.de
This work describes the preparation of half-sandwich group 4 transition metal pre-catalysts bearing the 6-[2-(BR2)phenyl]pyrid-2-ylamido (R = ethyl, mesityl) motif and their application …
Number of citations: 4 elib.uni-stuttgart.de

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